Thyroxine, DL-, sodium salt, commonly referred to as levothyroxine sodium, is a synthetic form of the thyroid hormone thyroxine (T4). It is predominantly used in clinical settings to treat thyroid hormone deficiencies, such as hypothyroidism. Levothyroxine sodium functions by supplementing the body's natural thyroid hormone levels, thereby influencing metabolism and energy production.
Levothyroxine sodium is derived from the natural thyroid hormone thyroxine, which is produced by the thyroid gland. The synthetic version was first introduced in 1949 to improve oral absorption compared to its acid form. It is manufactured through various chemical synthesis methods that yield a stable and effective pharmaceutical product .
The synthesis of levothyroxine sodium involves several key steps:
Recent advancements in synthesis have focused on improving purity and yield. For instance, novel processes have been developed that utilize intermediates such as 3,5-diiodo L-tyrosine copper complexes and bis(p-anisyl)iodonium iodide to enhance efficiency and reduce impurities in the final product .
Levothyroxine sodium can participate in several chemical reactions, primarily related to its metabolic conversion:
The stability of levothyroxine sodium in various environments (e.g., temperature changes, pH variations) has been studied extensively using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to understand its degradation profiles .
Levothyroxine sodium acts primarily as a prohormone that is converted into T3 within the body. This conversion occurs mainly in peripheral tissues such as the liver and kidneys:
Levothyroxine sodium is primarily used in medical applications:
Thyroxine, DL-, sodium salt (CAS 1491-91-4) is a synthetic racemic mixture of the sodium salt of thyroxine, a tetraiodinated thyroid hormone. Its molecular formula is C₁₅H₁₀I₄NNaO₄, with a molecular weight of 798.85 g/mol [4] [6]. The structure consists of two primary moieties:
The term "DL" denotes the racemic nature of the compound, containing equimolar amounts of dextrorotatory (D-) and levorotatory (L-) enantiomers. Unlike the biologically active L-enantiomer (levothyroxine), the DL-form lacks intrinsic hormonal activity due to stereospecific binding requirements of thyroid receptors. The sodium ion (Na⁺) neutralizes the carboxylate group (COO⁻), enhancing water solubility compared to the free acid form [6] [7].
Key Structural Features:
Table 1: Atomic Composition of Thyroxine, DL-, Sodium Salt
Element | Count | Role |
---|---|---|
Carbon | 15 | Backbone and side chain |
Hydrogen | 10 | Aromatic and aliphatic |
Iodine | 4 | Ortho positions to phenolic OH |
Nitrogen | 1 | Amino group |
Sodium | 1 | Carboxylate counterion |
Oxygen | 4 | Carboxylate, ether, phenolic |
The systematic IUPAC name for the DL-thyroxine anion is:
(2RS)-2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate [6] [7].
Component Analysis:
Isomerism Considerations:
No structural isomers exist due to the fixed iodination pattern, but positional isomers could theoretically form if iodine placement differs (e.g., 2,6-diiodo vs. 3,5-diiodo). Such isomers are not biologically relevant and are synthetically inaccessible via standard routes.
Thyroxine sodium salts exhibit complex solid-state behavior influenced by hydration. The most stable form is the pentahydrate (C₁₅H₁₀I₄NNaO₄·5H₂O), where water molecules occupy lattice channels created by ionic and hydrogen-bonding networks [1] [5].
Hydration-Dependent Transformations:
Table 2: Hydration States and Thermal Properties
Form | Water Content | Thermal Stability | PXRD Signatures |
---|---|---|---|
Pentahydrate | 5 H₂O molecules | Stable to 40°C | Sharp peaks at 6.2°, 12.5° 2θ |
Trihydrate | 3 H₂O molecules | Stable 40–80°C | Peak broadening at 6.8° 2θ |
Anhydrous | 0 H₂O | Degrades >175°C | Disordered halo patterns |
Polymorphism and Stability:
Analytical Characterization:
The interplay between hydration, crystal structure, and chemical instability underscores why thyroxine sodium pentahydrate remains a formulation challenge, driving research into non-hygroscopic ionic liquids [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7